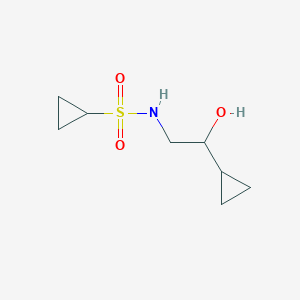![molecular formula C12H16ClN5O2S B7595038 5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as "CEMPS" and has been the subject of several studies exploring its synthesis, mechanism of action, and physiological effects.
作用機序
CEMPS acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP to the receptor and preventing the activation of downstream signaling pathways. This inhibition of the P2X7 receptor has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
CEMPS has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CEMPS can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that CEMPS can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the primary advantages of using CEMPS in laboratory experiments is its selectivity for the P2X7 receptor. This selectivity allows researchers to specifically target this receptor and study its role in various biological processes. However, one limitation of using CEMPS is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on CEMPS. One area of interest is the development of CEMPS analogs with improved selectivity and potency for the P2X7 receptor. Another potential direction is the investigation of the potential therapeutic applications of CEMPS in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the physiological effects of CEMPS and its potential impact on human health.
合成法
The synthesis of CEMPS involves a multi-step process that begins with the reaction of 5-chloro-6-hydroxypyridine-3-sulfonamide with ethylamine to form 5-chloro-6-(ethylamino)pyridine-3-sulfonamide. This compound is then reacted with 1-methyl-4-pyrazolemethanol to yield the final product, CEMPS.
科学的研究の応用
CEMPS has been shown to have potential applications in several areas of biomedical research. One of the primary uses of CEMPS is as a research tool to study the role of the P2X7 receptor in various physiological processes. The P2X7 receptor is a type of ion channel that is involved in several cellular processes, including inflammation and immune response. CEMPS has been shown to be a selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes.
特性
IUPAC Name |
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2S/c1-3-14-12-11(13)4-10(7-15-12)21(19,20)17-6-9-5-16-18(2)8-9/h4-5,7-8,17H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLMODQMVRGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)NCC2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)